molecular formula C21H36N2O3S B272416 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No. B272416
M. Wt: 396.6 g/mol
InChI Key: XORXVCJYJBVZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves binding to specific targets, such as ion channels or receptors, and modulating their activity. This compound can act as an agonist or antagonist, depending on the target. By studying the effects of this compound on various targets, researchers can gain insight into their function and potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide depend on the specific target it binds to. For example, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit neuronal activity and reduce pain perception.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for specific targets. This compound can be used at low concentrations to achieve specific effects, reducing the risk of off-target effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.

Future Directions

There are many potential future directions for research involving 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. By modifying the structure of this compound, researchers may be able to create more potent and selective drugs for the treatment of various diseases. Another area of interest is the study of the effects of this compound on different targets and in different biological systems, which could provide new insights into the function of these targets and their potential therapeutic applications.
Conclusion
In conclusion, 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a useful pharmacological tool for scientific research. Its high potency and selectivity make it a valuable tool for studying the mechanism of action of various proteins and enzymes. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, researchers can gain valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-methyl-2-(pentyloxy)benzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain a white solid.

Scientific Research Applications

4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes. It is particularly useful in the study of ion channels, transporters, and receptors. This compound can be used to block or activate specific targets, allowing researchers to investigate their function in biological systems.

properties

Product Name

4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Molecular Formula

C21H36N2O3S

Molecular Weight

396.6 g/mol

IUPAC Name

4-methyl-2-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C21H36N2O3S/c1-7-8-9-12-26-18-13-16(2)10-11-19(18)27(24,25)22-17-14-20(3,4)23-21(5,6)15-17/h10-11,13,17,22-23H,7-9,12,14-15H2,1-6H3

InChI Key

XORXVCJYJBVZQK-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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